![molecular formula C12H16N2O4 B7559625 N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)
N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide, commonly known as DOBAM or DOBAM-AM, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of benzamide derivatives and is structurally similar to other compounds such as amantadine and memantine.
Mecanismo De Acción
The mechanism of action of DOBAM involves its binding to the NMDA receptor, which leads to the modulation of ion channel activity and the regulation of intracellular signaling pathways. This results in the enhancement of synaptic transmission and the promotion of neuronal survival and plasticity. DOBAM has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
DOBAM has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the stimulation of protein synthesis. It has also been shown to increase cerebral blood flow and oxygen consumption, which may contribute to its neuroprotective effects. DOBAM has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DOBAM has several advantages for use in laboratory experiments, including its high potency and selectivity for the NMDA receptor, its stability and solubility in aqueous solutions, and its low toxicity profile. However, its use may be limited by its relatively high cost and the need for specialized equipment and expertise to handle and administer the compound.
Direcciones Futuras
There are several potential future directions for research on DOBAM, including:
1. Investigation of its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
2. Development of new derivatives and analogs of DOBAM with improved pharmacological properties and lower toxicity.
3. Study of its effects on other neurotransmitter systems and signaling pathways, including the dopaminergic and serotonergic systems.
4. Investigation of its potential applications in non-neurological disorders such as cancer and cardiovascular disease.
5. Exploration of its potential as a tool for studying the molecular mechanisms of synaptic plasticity and learning and memory processes.
In conclusion, DOBAM is a promising compound with potential applications in a variety of scientific fields. Its high potency and selectivity for the NMDA receptor, as well as its neuroprotective and anti-inflammatory properties, make it a valuable tool for studying the molecular mechanisms of neurological disorders and synaptic plasticity. Further research is needed to fully understand its potential therapeutic applications and to develop new derivatives and analogs with improved pharmacological properties.
Métodos De Síntesis
DOBAM can be synthesized using a variety of methods, including the reaction between 2-hydroxy-5-methoxybenzoic acid and N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as trifluoroacetic acid. Other methods involve the use of different reagents and solvents, but the overall goal is to obtain a pure and stable form of DOBAM that can be used in further research.
Aplicaciones Científicas De Investigación
DOBAM has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. DOBAM has also been investigated for its potential neuroprotective effects, particularly in the context of ischemia and traumatic brain injury.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-14(2)11(16)7-13-12(17)9-6-8(18-3)4-5-10(9)15/h4-6,15H,7H2,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDITZHJZDNVSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNC(=O)C1=C(C=CC(=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

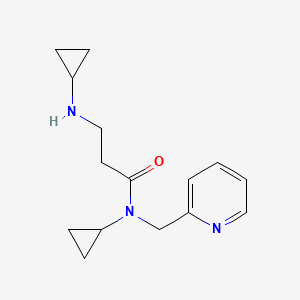
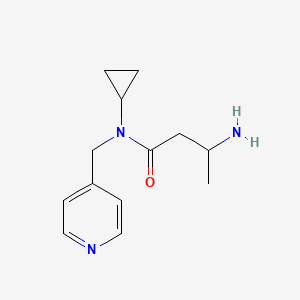
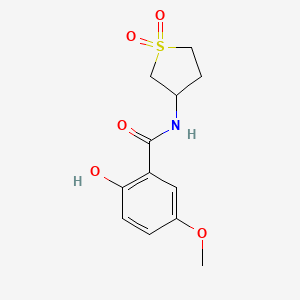
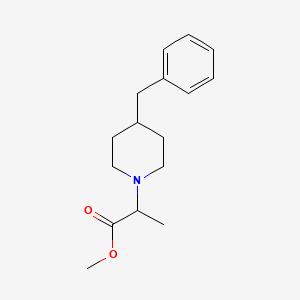
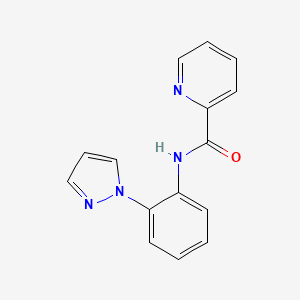

![3-(4-fluorophenyl)-N-methyl-N-[(2-methylphenyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7559589.png)
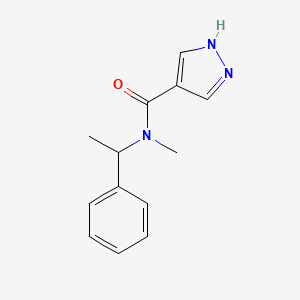
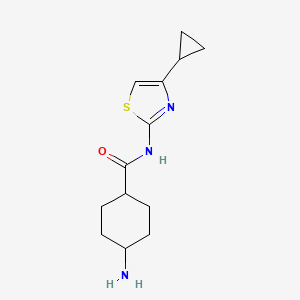
![N-(4-ethylphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7559622.png)
![2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid](/img/structure/B7559630.png)
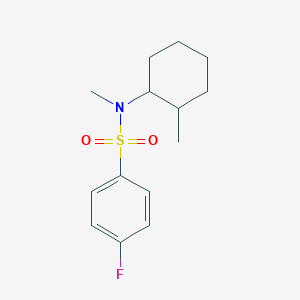
![2-[1-(2-Ethoxyphenyl)ethylamino]propanoic acid](/img/structure/B7559635.png)
![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)